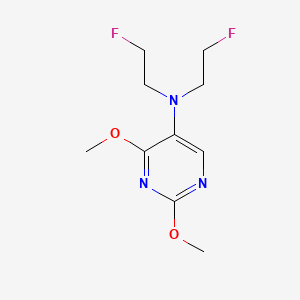

N,N-Bis(2-fluoroethyl)-2,4-dimethoxypyrimidin-5-amine

Description

N,N-Bis(2-fluoroethyl)-2,4-dimethoxypyrimidin-5-amine is a pyrimidine derivative featuring two 2-fluoroethyl groups attached to the amine at position 5 and methoxy substituents at positions 2 and 2. Pyrimidine-based compounds are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic properties and bioactivity. The 2-fluoroethyl groups enhance lipophilicity and metabolic stability, while the methoxy substituents influence electronic characteristics and molecular interactions.

Properties

CAS No. |

62756-89-2 |

|---|---|

Molecular Formula |

C10H15F2N3O2 |

Molecular Weight |

247.24 g/mol |

IUPAC Name |

N,N-bis(2-fluoroethyl)-2,4-dimethoxypyrimidin-5-amine |

InChI |

InChI=1S/C10H15F2N3O2/c1-16-9-8(7-13-10(14-9)17-2)15(5-3-11)6-4-12/h7H,3-6H2,1-2H3 |

InChI Key |

KLYRDLRCPPXUME-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC(=NC=C1N(CCF)CCF)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(2-fluoroethyl)-2,4-dimethoxypyrimidin-5-amine typically involves the reaction of 2,4-dimethoxypyrimidine with 2-fluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters and enable the efficient production of the compound. The use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and the isolation of the pure product.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(2-fluoroethyl)-2,4-dimethoxypyrimidin-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The fluoroethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N,N-Bis(2-fluoroethyl)-2,4-dimethoxypyrimidin-5-amine has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N,N-Bis(2-fluoroethyl)-2,4-dimethoxypyrimidin-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Data Table: Comparative Properties

Research Findings and Implications

- Synthetic Routes : The target compound may be synthesized via nucleophilic substitution analogous to compound 18b, using 2-fluoroethylamine and dimethoxypyrimidine precursors .

- Material Applications : Comparable HOMO levels to DNB (-5.03 eV) suggest utility in organic electronics, though steric effects from fluoroethyl groups require further study .

Biological Activity

N,N-Bis(2-fluoroethyl)-2,4-dimethoxypyrimidin-5-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of specific enzymes and its applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.

The primary mechanism through which this compound exerts its biological effects is by inhibiting dihydrofolate reductase (DHFR). DHFR is an essential enzyme involved in folate metabolism, which is critical for DNA synthesis and cell division. Inhibition of this enzyme can lead to antiproliferative effects on various pathogens, including bacteria and protozoa.

Antimicrobial Efficacy

Recent studies have demonstrated that this compound exhibits potent antimicrobial activity against several pathogens. For instance, it has shown significant inhibitory effects against:

- Pneumocystis carinii : A common opportunistic pathogen in immunocompromised individuals.

- Toxoplasma gondii : A protozoan parasite that can cause severe disease in immunocompromised hosts.

- Mycobacterium avium : A pathogen responsible for infections in individuals with weakened immune systems.

The selectivity index (SI) values obtained from various assays indicate that this compound is significantly more potent than traditional treatments like trimethoprim (TMP) and piritrexim (PTX). For example, one study reported an IC50 value of 23 nM against Pneumocystis carinii DHFR with an SI of 28, indicating high selectivity for the target enzyme over rat DHFR .

| Pathogen | IC50 (nM) | Selectivity Index |

|---|---|---|

| Pneumocystis carinii | 23 | 28 |

| Toxoplasma gondii | 5.5 | 120 |

| Mycobacterium avium | 1.5 | 430 |

Case Studies

- In Vitro Studies : In vitro assays have shown that this compound effectively inhibits the growth of Toxoplasma gondii in cultured cells. The compound demonstrated a dose-dependent response with significant reductions in parasitic load at concentrations similar to those effective against Pneumocystis carinii.

- Animal Models : In animal models of infection, administration of this compound led to a marked decrease in pathogen load and improved survival rates compared to control groups receiving placebo treatments. The observed effects were attributed to the compound's ability to penetrate cell membranes effectively due to its lipophilic nature derived from the fluoroethyl groups.

- Synergistic Effects : Combination therapies involving this compound and other antimicrobial agents have been explored. Preliminary data suggest enhanced efficacy when used alongside existing treatments for opportunistic infections in immunocompromised patients.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.